molecular formula C15H14N4O B2712636 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-52-7

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No. B2712636
CAS RN: 862811-52-7
M. Wt: 266.304
InChI Key: IQANHNLQNYDGSW-UHFFFAOYSA-N
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Description

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is an organic compound that belongs to the class of imidazo[1,2-a]pyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been reported. They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” consists of an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Chemical Reactions Analysis

In the synthesis of similar compounds, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Scientific Research Applications

Anticancer and Antitumor Applications

A study designed and synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, testing their anticancer activity on 60 cancer cell lines. One compound exhibited significant cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020). Another study synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, finding one with notable antitumor activity against the human breast adenocarcinoma cell line MCF7, indicating these compounds' relevance in developing new antitumor therapies (El-Morsy et al., 2017).

Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with DPA-714 designed for in vivo imaging using positron emission tomography (PET), showcasing the role of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Applications

N-substituted phenyl acetamide benzimidazole derivatives were synthesized and analyzed against Methicillin-Resistant Staphylococcus aureus (MRSA). A derivative exhibited potent antibacterial activity, indicating the utility of these compounds in addressing antibiotic resistance (Chaudhari et al., 2020). Similarly, the synthesis of novel heterocycles incorporating antipyrine moiety demonstrated antimicrobial activities, further underlining the significance of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANHNLQNYDGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

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